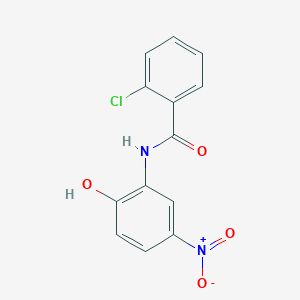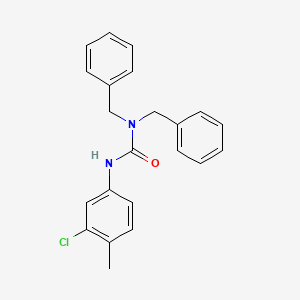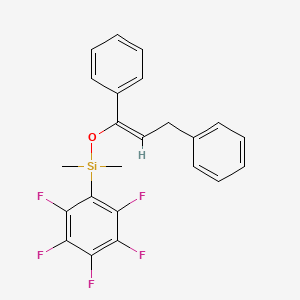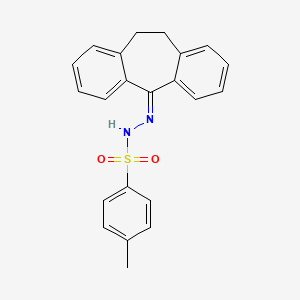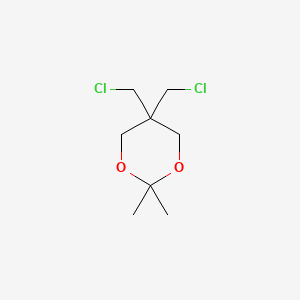
5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by the presence of two chloromethyl groups attached to a dioxane ring, which is further substituted with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane typically involves the chloromethylation of 2,2-dimethyl-1,3-dioxane. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted dioxanes, alcohols, and other functionalized derivatives, depending on the specific reagents and conditions used.
科学研究应用
5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the development of bioactive molecules and as a building block for drug discovery.
Industrial Applications: The compound finds use in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of 5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce different functional groups into the dioxane ring.
相似化合物的比较
Similar Compounds
5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane: Similar in structure but with bromomethyl groups instead of chloromethyl groups.
5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxane: Contains hydroxymethyl groups, making it more hydrophilic and reactive towards different types of chemical reactions.
5,5-Bis(methyl)-2,2-dimethyl-1,3-dioxane: Lacks halogen substituents, resulting in different reactivity and applications.
Uniqueness
5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution reactions. The presence of chloromethyl groups provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
5695-37-4 |
|---|---|
分子式 |
C8H14Cl2O2 |
分子量 |
213.10 g/mol |
IUPAC 名称 |
5,5-bis(chloromethyl)-2,2-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H14Cl2O2/c1-7(2)11-5-8(3-9,4-10)6-12-7/h3-6H2,1-2H3 |
InChI 键 |
UIUJUVYFIXNOLH-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(CO1)(CCl)CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



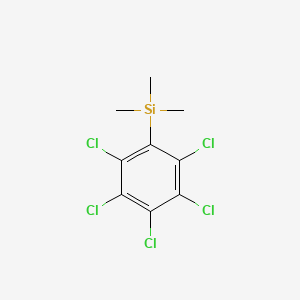
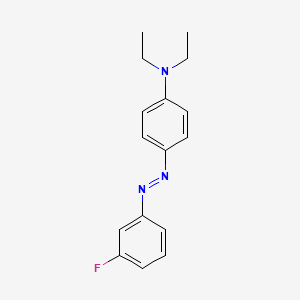
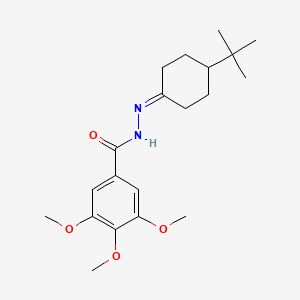
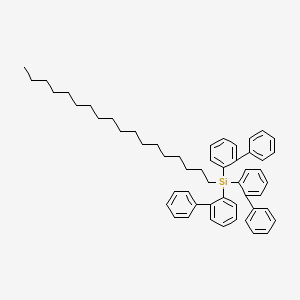
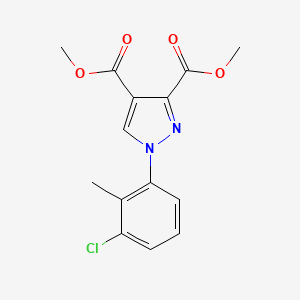
![Ethyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B15075907.png)
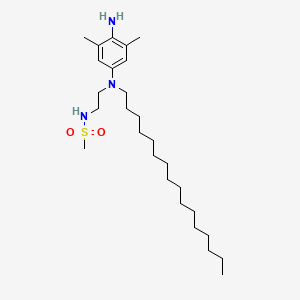
![N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine](/img/structure/B15075919.png)
